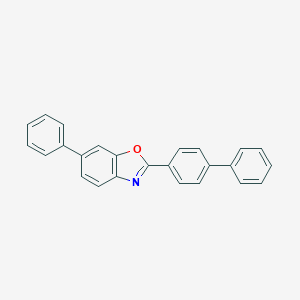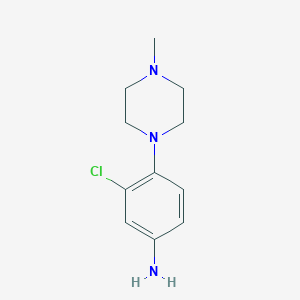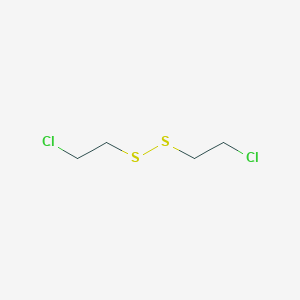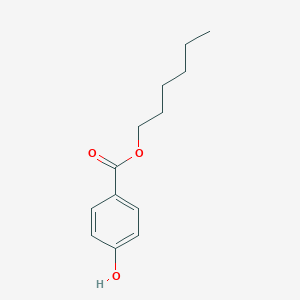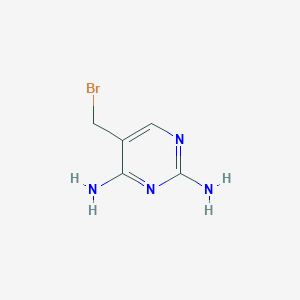
2,4-Diamino-5-(bromomethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diamino-5-(bromomethyl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the synthesis of various drugs and has several potential applications in the medical industry.
Mecanismo De Acción
The mechanism of action of 2,4-Diamino-5-(bromomethyl)pyrimidine is not well understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in DNA synthesis. This leads to the disruption of DNA replication and ultimately results in the death of the target cells.
Efectos Bioquímicos Y Fisiológicos
2,4-Diamino-5-(bromomethyl)pyrimidine has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of thymidylate synthase, which is an enzyme that is involved in DNA synthesis. This leads to the inhibition of cell growth and proliferation. It has also been shown to induce apoptosis, which is a process of programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,4-Diamino-5-(bromomethyl)pyrimidine in lab experiments include its high solubility in water and other polar solvents, its ability to inhibit the activity of thymidylate synthase, and its potential applications in the synthesis of various drugs. However, the limitations of using this compound include its toxicity and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the research of 2,4-Diamino-5-(bromomethyl)pyrimidine. One potential direction is to further investigate its mechanism of action and its potential applications in the treatment of viral infections and cancer. Another direction is to explore its potential as a precursor in the synthesis of nucleoside analogs. Additionally, further research can be conducted to determine its toxicity and potential side effects.
In conclusion, 2,4-Diamino-5-(bromomethyl)pyrimidine is a chemical compound that has several potential applications in the field of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.
Métodos De Síntesis
The synthesis of 2,4-Diamino-5-(bromomethyl)pyrimidine involves the reaction of 2,4-diaminopyrimidine with formaldehyde and hydrobromic acid. The reaction takes place in the presence of a catalyst such as zinc chloride. The resulting product is a white crystalline solid that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
2,4-Diamino-5-(bromomethyl)pyrimidine has several potential applications in the field of scientific research. This compound is widely used in the synthesis of various drugs such as antiviral and anticancer agents. It has also been used as a precursor in the synthesis of nucleoside analogs, which are used in the treatment of viral infections.
Propiedades
IUPAC Name |
5-(bromomethyl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4/c6-1-3-2-9-5(8)10-4(3)7/h2H,1H2,(H4,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESKVZGVVYLDTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40330171 |
Source


|
| Record name | 2,4-Diamino-5-(bromomethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40330171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diamino-5-(bromomethyl)pyrimidine | |
CAS RN |
89446-58-2 |
Source


|
| Record name | 2,4-Diamino-5-(bromomethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40330171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

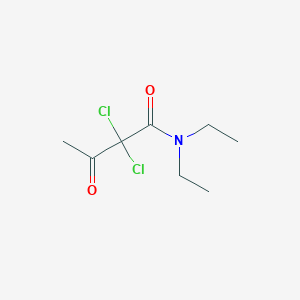
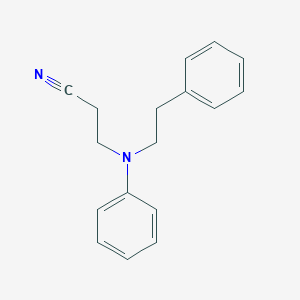
![2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid](/img/structure/B94904.png)
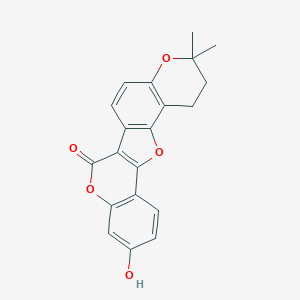
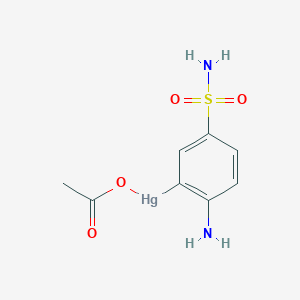
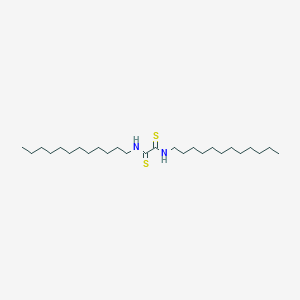
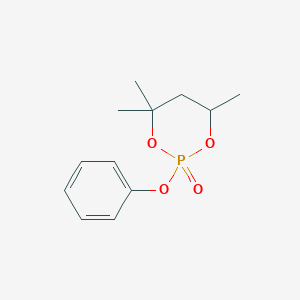
![lithium [2H4]tetrahydroborate(1-)](/img/structure/B94910.png)

